3,4-diamino-N,N'-bis(3-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide
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Overview
Description
3,4-diamino-N,N’-bis(3-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide is a complex organic compound belonging to the thienothiophene family. Thienothiophenes are heterocyclic compounds characterized by the fusion of two thiophene rings, which are sulfur-containing five-membered rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diamino-N,N’-bis(3-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents is carefully managed to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,4-diamino-N,N’-bis(3-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s electronic properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace hydrogen atoms with other functional groups, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
3,4-diamino-N,N’-bis(3-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives have shown potential as antimicrobial and antitumor agents.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,4-diamino-N,N’-bis(3-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed therapeutic effects. The compound’s unique structure allows it to interact with various biomolecules, modulating their activity and leading to desired outcomes .
Comparison with Similar Compounds
Similar Compounds
3,4-diamino-N,N’-diphenylthieno[2,3-b]thiophene-2,5-dicarboxamide: Similar structure but lacks methoxy groups, affecting its electronic properties.
Dithieno[3,2-b2’,3’-d]thiophene: A related compound with different ring fusion, leading to distinct electronic and chemical behaviors.
Uniqueness
3,4-diamino-N,N’-bis(3-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide is unique due to its specific substitution pattern, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic characteristics .
Properties
Molecular Formula |
C22H20N4O4S2 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
3,4-diamino-2-N,5-N-bis(3-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide |
InChI |
InChI=1S/C22H20N4O4S2/c1-29-13-7-3-5-11(9-13)25-20(27)18-16(23)15-17(24)19(32-22(15)31-18)21(28)26-12-6-4-8-14(10-12)30-2/h3-10H,23-24H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
VMRDZKFIVFVRDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)NC4=CC(=CC=C4)OC)N |
Origin of Product |
United States |
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